Product packaging for Cyclohepta-1,4,6-triene-1-carboxamide(Cat. No.:CAS No. 100959-82-8)

Cyclohepta-1,4,6-triene-1-carboxamide

Cat. No.: B14071169
CAS No.: 100959-82-8
M. Wt: 135.16 g/mol
InChI Key: AVHZJNMNRXOVLP-UHFFFAOYSA-N
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Description

Cyclohepta-1,4,6-triene-1-carboxamide is a chemical compound with the molecular formula C8H9NO, built around a seven-membered cycloheptatriene ring framework . This class of compounds is of significant interest in synthetic and medicinal chemistry due to its unique structural and electronic properties. The cycloheptatriene core is known for its dynamic behavior, such as valence isomerization with the norcaradiene form, which can be leveraged in synthetic applications to access complex molecular architectures . Furthermore, the carboxamide functional group makes this molecule a potential precursor for the synthesis of more complex, biologically active molecules. Research into related cycloheptatriene derivatives, particularly tropolones and their analogs, has revealed potent biological activities. For instance, amide-functionalized α-hydroxytropolones have demonstrated significant antiviral activity against viruses such as herpes simplex virus (HSV-1 and HSV-2) and hepatitis B virus (HBV), with structure-activity relationships highlighting the importance of lipophilicity . While the specific activity of this compound must be established by the researcher, its structure positions it as a valuable building block for investigating new chemical spaces in drug discovery and as a ligand or scaffold in organometallic chemistry . This product is intended for chemical synthesis and life science research purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B14071169 Cyclohepta-1,4,6-triene-1-carboxamide CAS No. 100959-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100959-82-8

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

cyclohepta-1,4,6-triene-1-carboxamide

InChI

InChI=1S/C8H9NO/c9-8(10)7-5-3-1-2-4-6-7/h1-3,5-6H,4H2,(H2,9,10)

InChI Key

AVHZJNMNRXOVLP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC(=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Cyclohepta 1,4,6 Triene 1 Carboxamide and Its Precursors

Direct Synthesis Strategies for Cyclohepta-1,4,6-triene-1-carboxamide

Direct synthesis strategies primarily involve the formation of the amide bond from a fully formed Cyclohepta-1,4,6-triene-1-carboxylic acid molecule.

The conversion of Cyclohepta-1,4,6-triene-1-carboxylic acid to its corresponding primary amide is a standard organic transformation. This is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. A variety of modern coupling reagents are employed for this purpose, often in a one-pot procedure, to facilitate the formation of the amide bond under mild conditions. atlanchimpharma.com

Commonly used methods involve peptide coupling reagents that generate a highly reactive activated ester or similar intermediate. fishersci.co.uk For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.ukgoogle.com This intermediate is then readily attacked by an amine. To improve yields and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are frequently included. fishersci.co.ukgoogle.com Other classes of reagents, such as uronium-based agents like HATU, also efficiently promote amidation. fishersci.co.uk An alternative green chemistry approach involves the use of boric acid as a catalyst, which can facilitate the direct condensation of the carboxylic acid and amine, typically by refluxing in a solvent that allows for the removal of water. orgsyn.org

Table 1: Common Reagents for Amidation of Carboxylic Acids

Reagent ClassSpecific Example(s)Typical Additive(s)Mechanism Notes
CarbodiimidesEDC, DCC, DICHOBt, HOAtForms a highly reactive O-acylisourea intermediate. fishersci.co.uk
Uronium/GuanidiniumHATU, HBTUBase (e.g., DIEA)Forms an activated ester; pre-activation of the acid is often necessary. atlanchimpharma.com
Phosphonium (B103445)BOP, PyBOPBase (e.g., DIEA)Generates an activated phosphonium ester.
CatalyticBoric Acid (H₃BO₃)NoneForms a mixed anhydride (B1165640); requires heat and water removal. orgsyn.org

The direct introduction of a carboxamide group onto a bare cycloheptatriene (B165957) ring in a single step is not a well-established transformation. Such "targeted functionalization" to form this compound typically proceeds through a multi-step sequence. A common approach is to first introduce a functional group that can later be converted to the carboxamide.

One such pathway involves the Friedel-Crafts acylation of a cycloheptatriene derivative. For example, an acetyl group can be introduced onto the ring system. google.com This acetyl group can then be oxidized to a carboxylic acid via the haloform reaction, which is subsequently subjected to the amidation reactions described in the previous section. google.com This sequence represents a targeted, albeit indirect, method for functionalizing the cycloheptatriene system to ultimately yield the desired carboxamide.

Precursor Synthesis and Building Block Approaches

The availability of Cyclohepta-1,4,6-triene-1-carboxylic acid is crucial for the amidation strategies. Its synthesis is a key focus of building block approaches.

Several classic and modern methods exist for the synthesis of the cycloheptatriene carboxylic acid core structure.

One of the most direct methods to synthesize the precursor is the carboxylation of cycloheptatriene itself. This involves the deprotonation of cycloheptatriene at the methylene (B1212753) bridge using a strong base to form the cycloheptatrienyl anion, which is then trapped by reacting with carbon dioxide. Subsequent acidic workup yields Cyclohepta-1,4,6-triene-1-carboxylic acid.

Another prominent method is the Buchner ring expansion reaction. This classic synthesis starts with the reaction of benzene (B151609) with a diazoacetate, such as ethyl diazoacetate, often catalyzed by a rhodium or copper complex. wikipedia.orgnih.gov This reaction forms a norcaradiene ester intermediate, which undergoes a thermally-allowed electrocyclic ring expansion to produce the cyclohepta-1,3,5-triene-7-carboxylic acid ethyl ester. wikipedia.org The ester can then be hydrolyzed to the desired carboxylic acid. This method is particularly valuable as it builds the seven-membered ring and installs the carboxyl group simultaneously from a simple aromatic precursor. wikipedia.orgnih.gov

Table 2: Comparison of Precursor Synthesis Methods

MethodStarting Material(s)Key Reagent(s)Description
Buchner Ring ExpansionBenzene, Ethyl DiazoacetateRh or Cu catalystForms a norcaradiene intermediate that rearranges to the cycloheptatriene ester. wikipedia.org
Oxidation of Acetylcycloheptatriene1-AcetylcycloheptatrieneHypohalite (e.g., Br₂/NaOH)A haloform reaction converts the methyl ketone into a carboxylate. google.com

A plausible, though less commonly cited, synthetic route involves the introduction of a two-carbon unit that can be subsequently oxidized to a carboxylic acid. This pathway would consist of two main steps: the alkynylation of a cycloheptatriene derivative followed by oxidative cleavage of the alkyne.

The first step, introducing an alkyne group (e.g., ethynyl (B1212043) or a substituted ethynyl group) onto the cycloheptatriene ring, could be achieved through modern cross-coupling reactions, though specific examples for this substrate are not prevalent.

Once an alkynylcycloheptatriene is obtained, the carbon-carbon triple bond can be cleaved to yield a carboxylic acid. This oxidative cleavage is a well-established transformation. organic-chemistry.org Powerful oxidizing agents, such as ozone (O₃) followed by a water workup, or ruthenium-based systems like ruthenium(IV) oxide (RuO₂) with a co-oxidant like Oxone or sodium periodate (B1199274) (NaIO₄), are effective for this purpose. organic-chemistry.orgresearchgate.net This approach provides a versatile, albeit potentially lengthy, alternative for accessing the key carboxylic acid precursor.

Synthesis of Cyclohepta-1,4,6-triene-1-carboxylic Acid Derivatives

Advanced Buchner Reaction Applications for Cycloheptatriene Ring Formation

The Buchner ring expansion is a fundamental two-step reaction for accessing seven-membered cycloheptatriene rings. wikipedia.org The process begins with the formation of a carbene, typically from a diazo compound like ethyl diazoacetate, which then reacts with an aromatic ring in a cyclopropanation step. wikipedia.org The resulting cyclopropane (B1198618) intermediate, a norcaradiene derivative, undergoes a subsequent electrocyclic ring-opening reaction to form the final seven-membered ring. wikipedia.org

Historically, the reaction was performed using thermal or photochemical methods to generate the carbene. wikipedia.org However, these early methods often resulted in a mixture of isomeric products. wikipedia.org Significant advancements in organometallic chemistry have led to the use of metal catalysts, which dramatically improve the selectivity and efficiency of the reaction. In the 1980s, dirhodium catalysts were introduced and found to provide single cyclopropane isomers in high yields, marking a significant step forward in the application of this reaction. wikipedia.org These catalysts facilitate the generation of a metal-carbenoid intermediate, which offers greater control over the cyclopropanation step.

The intramolecular version of the Buchner reaction represents a further advancement, allowing for the synthesis of complex, polycyclic systems containing a cycloheptatriene ring. researchgate.netnih.gov In this approach, the diazo compound and the aromatic ring are part of the same molecule. This strategy has been successfully employed in the synthesis of intricate structures such as cycloheptatriene-containing azetidine (B1206935) lactones. researchgate.netnih.govchemrxiv.org For instance, the anti-ulcer drug Egualen was synthesized using an intramolecular Buchner ring expansion-annulation strategy with a rhodium catalyst (Rh₂(OCOt-Bu)₄). wikipedia.org

Light-mediated carbene generation can be essential in cases of significant steric congestion within the molecule. researchgate.net The choice of catalyst and reaction conditions is critical, as attempts to stabilize the carbene through coordination with certain metals may not always be successful. researchgate.net The reaction's success often requires the presence of electron-donating, carbene-stabilizing substituents. nih.govchemrxiv.org

Catalyst TypeKey AdvantagesExample CatalystApplication Note
Thermal/PhotochemicalOriginal method, no metal requiredN/AOften results in low selectivity and mixtures of isomers. wikipedia.org
Copper CatalystsImproved stereoselective cyclopropanation over non-catalytic methodsCopper powder, Copper(II) sulfateProminent in the 1960s for carbene synthesis. wikipedia.org
Dirhodium CatalystsHigh yield and selectivity, provides single isomersDirhodium tetraacetate (Rh₂(OAc)₄), Dirhodium tetra(tert-butyl carboxylate) (Rh₂(OCOt-Bu)₄)Dominant in modern applications for generating carbenoids with high control. wikipedia.org

Multistep Synthetic Routes to Substituted Cycloheptatrienes

The synthesis of specifically substituted cycloheptatrienes, which serve as precursors to compounds like this compound, often requires carefully designed multistep reaction sequences. savemyexams.com The goal of such a synthesis is not just to create a single target molecule but to develop pathways that can be adapted to produce a variety of related structures. nih.gov

A key strategy in planning these routes is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available starting materials. youtube.com This process helps identify the key chemical transformations and intermediates required for the synthesis. For example, a complex target might be traced back to a simpler cycloheptatriene derivative, which in turn is derived from an aromatic compound via a Buchner reaction.

An example of a multistep synthesis is the creation of complex cycloheptatriene-containing azetidine lactones. nih.gov This sequence involves several key transformations:

Aza-Yang Cyclization : A photochemical reaction is used to construct a strained four-membered azetidinol (B8437883) ring. researchgate.netnih.gov

Functional Group Interconversion : The initial product is chemically modified to introduce a precursor for the carbene.

Intramolecular Buchner Reaction : The final step involves the formation of the cycloheptatriene ring through a de-aromatization reaction, where a carbene inserts into a benzene ring within the same molecule. nih.gov

This sequence rapidly increases molecular complexity, generating products with multiple stereocenters and diverse ring systems (4-, 5-, 6-, and 7-membered rings) in just a few synthetic steps. nih.gov Another sophisticated two-step methodology for the alkynylcyclopropanation of alkenes is based on the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. acs.org This method demonstrates the compatibility of modern synthetic techniques with complex molecules containing a range of functional groups, including esters and ketones. acs.org

StepTransformationKey Reagents/ConditionsPurpose
1Aza-Yang CyclizationUltraviolet light, protonated phenacyl amineFormation of a complex azetidinol intermediate. researchgate.netnih.gov
2Introduction of Carbene PrecursorStandard organic reagentsModification of the intermediate to prepare for ring expansion. nih.gov
3Intramolecular Buchner ReactionPhotolysis or Rh(II) catalystDe-aromatization and formation of the cycloheptatriene ring. nih.gov

Chemo- and Regioselective Preparations of Cycloheptatriene Scaffolds

Chemo- and regioselectivity are critical challenges in the synthesis of cycloheptatriene scaffolds. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control over the position of a chemical bond formation or cleavage.

In the context of the Buchner reaction, the use of dirhodium catalysts has been a major breakthrough for achieving high selectivity. wikipedia.org By forming a rhodium-carbenoid intermediate, these catalysts can direct the cyclopropanation reaction to a specific double bond in the aromatic ring, leading to a single major product instead of a mixture of isomers. The choice of ligands on the rhodium catalyst can further fine-tune this selectivity.

The reaction of isoxazolyl-substituted diazoacetates with benzene exemplifies the challenges and possibilities. This reaction yields a mixture of cycloheptatriene/norcaradiene isomeric adducts that are in rapid equilibrium. researchgate.net However, when the same diazo compounds are heated with naphthalene, stable norcaradiene adducts are formed exclusively. researchgate.net This demonstrates how the nature of the aromatic substrate can profoundly influence the regioselectivity and the stability of the final product.

Furthermore, the reaction of these diazo compounds with mesitylene (B46885) results only in the products of carbene insertion into a C-H bond of the methyl groups, completely avoiding the ring expansion pathway. researchgate.net This highlights the chemoselectivity of the carbene, which preferentially undergoes C-H insertion over cyclopropanation with a highly substituted, electron-rich aromatic ring like mesitylene. Such selective transformations are essential for building complex molecular architectures based on the cycloheptatriene scaffold.

Chemical Reactivity and Transformational Chemistry of Cyclohepta 1,4,6 Triene 1 Carboxamide

Reactivity of the Cycloheptatriene (B165957) Moiety

The cycloheptatriene (CHT) ring is a non-aromatic, cyclic polyene that engages in a variety of reactions characteristic of conjugated systems. wikipedia.org The presence of the electron-withdrawing carboxamide group at the C1 position modulates the electron density of the triene system, influencing its reactivity.

The cycloheptatriene system can participate as the 4π-electron component (diene) in [4+2] Diels-Alder cycloadditions. wikipedia.org In this role, it reacts with various dienophiles to form bicyclic adducts. The reaction requires the diene portion of the cycloheptatriene to adopt an s-cis conformation. libretexts.org The carboxamide substituent can influence the rate and regioselectivity of the reaction by altering the electronic properties of the diene system.

Conversely, the double bond bearing the carboxamide group can act as a 2π-electron component (dienophile), particularly when reacting with electron-rich dienes, although this is less common. libretexts.org Beyond the standard Diels-Alder reaction, related higher-order cycloadditions, such as [6+4] cycloadditions, are known for similar seven-membered ring systems like tropone (B1200060), which can yield complex bicyclo[4.4.1]undecene frameworks. organicreactions.org These reactions often require thermal or photochemical activation. organicreactions.org

Reaction Type Role of CHT Moiety Reactant Partner (Example) Resulting Structure
[4+2] CycloadditionDiene (4π system)Maleic anhydride (B1165640) wikipedia.orgBicyclic adduct
[4+2] CycloadditionDienophile (2π system)Electron-rich dienesBicyclic adduct
[6+4] CycloadditionTriene (6π system)Conjugated dienesBicyclo[4.4.1]undecene system

Table 1: Representative cycloaddition reactions involving the cycloheptatriene moiety.

The double bonds within the cycloheptatriene ring are susceptible to electrophilic addition. The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by resonance across the conjugated system. The regioselectivity of the addition is influenced by both the stability of the intermediate carbocation and the electronic effect of the C1-carboxamide substituent.

Nucleophilic addition to simple alkenes is uncommon unless the double bond is activated by electron-withdrawing groups. libretexts.org The carboxamide group on Cyclohepta-1,4,6-triene-1-carboxamide can render the conjugated system electron-deficient, making it susceptible to nucleophilic conjugate addition (a 1,4- or 1,6-addition). wikipedia.org In this type of reaction, a nucleophile attacks one of the double bonds in a vinylogous fashion, with the negative charge being delocalized across the π-system before protonation. wikipedia.org

Cycloheptatriene derivatives exist in a dynamic equilibrium with their bicyclic valence tautomer, norcaradiene. acs.orgresearchgate.net This equilibrium involves a thermally allowed, disrotatory 6-electron electrocyclic reaction. acs.orgresearchgate.net

The position of this equilibrium is highly sensitive to the nature of the substituents on the ring. mcmaster.ca Electron-withdrawing groups, particularly at the C7 position (the methylene (B1212753) bridge), tend to stabilize the norcaradiene form. While the carboxamide group in the target molecule is at the C1 position, its electronic influence can still affect the relative energies of the two tautomers. The mechanism is a concerted pericyclic process that proceeds through a cyclic transition state. nih.gov This tautomerism is significant as the Diels-Alder reaction of cycloheptatriene may proceed through the norcaradiene isomer, which acts as a highly reactive, fixed s-cis diene. oup.com

Factor Influence on Equilibrium Rationale
Electron-withdrawing substituents (at C7) Shifts equilibrium toward norcaradiene mcmaster.caStabilization of the cyclopropane (B1198618) ring's Walsh orbitals.
Steric bulk (at C7) Shifts equilibrium toward cycloheptatrieneSteric hindrance destabilizes the bicyclic norcaradiene structure.
Temperature Higher temperatures can favor the cycloheptatriene formThe equilibrium is temperature-dependent.

Table 2: Factors influencing the Cycloheptatriene (CHT) - Norcaradiene (NCD) equilibrium.

One of the most characteristic reactions of the cycloheptatriene ring is its conversion to the tropylium (B1234903) cation ([C₇H₇]⁺). nih.gov This transformation is achieved by the abstraction of a hydride ion (H⁻) from the C7 methylene bridge. wikipedia.org The immense driving force for this reaction is the formation of a highly stable, planar, cyclic cation with 6 π-electrons, which satisfies Hückel's rule for aromaticity. wikipedia.org

The resulting carboxamide-substituted tropylium ion would be an aromatic cation, with the positive charge delocalized over the seven-membered ring. wikipedia.org Various reagents can effect this hydride abstraction, including phosphorus pentachloride, tritylium (B1200429) salts, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.orgnsf.govencyclopedia.pub

Cycloheptatriene and its derivatives are versatile ligands in organometallic chemistry. wikipedia.org The triene can coordinate to a metal center through its π-system in several hapticities, most commonly as a η⁴-diene or η⁶-triene ligand. Well-known examples include complexes with metal carbonyls, such as (η⁶-C₇H₈)Cr(CO)₃ and (η⁶-C₇H₈)Mo(CO)₃. wikipedia.org

Hydride abstraction from such a metal-coordinated cycloheptatriene complex can yield a stable cationic complex where the ligand is a η⁷-tropylium cation. wikipedia.org For this compound, the carboxamide group itself possesses lone pairs on the oxygen and nitrogen atoms, introducing the possibility of it acting as a second coordination site. This could allow the molecule to function as a bidentate or bridging ligand, linking multiple metal centers.

Metal Center Example Complex Type Hapticity
Molybdenum (Mo)(C₇H₈)Mo(CO)₃ wikipedia.orgη⁶
Chromium (Cr)(C₇H₈)Cr(CO)₃ wikipedia.orgη⁶
Iron (Fe)(C₇H₈)Fe(CO)₃η⁴
Manganese (Mn)[(C₇H₇)Mn(Cp)]⁺ nih.govη⁷ (as tropylium)

Table 3: Examples of metal centers known to form complexes with cycloheptatriene and its derivatives. (Cp = cyclopentadienyl)

Reactivity of the Carboxamide Functional Group

The carboxamide group exhibits its own characteristic reactivity, which is largely independent of the cycloheptatriene ring. These reactions typically involve nucleophilic attack at the electrophilic carbonyl carbon.

Key transformations of the carboxamide group include:

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to yield Cyclohepta-1,4,6-triene-1-carboxylic acid and ammonia (B1221849). This reaction proceeds via nucleophilic acyl substitution.

Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxamide group to an aminomethyl group, forming (Cyclohepta-1,4,6-trien-1-yl)methanamine.

Dehydration: Treatment with strong dehydrating agents, such as phosphorus pentoxide (P₂O₅) or cyanuric chloride, converts the primary carboxamide into the corresponding nitrile, Cyclohepta-1,4,6-triene-1-carbonitrile. mdpi.com This reaction is a common method for synthesizing nitriles from amides. mdpi.com

Reaction Reagent(s) Product Functional Group
HydrolysisH₃O⁺ or OH⁻/H₂OCarboxylic Acid
ReductionLiAlH₄Amine
DehydrationP₂O₅ or Cyanuric Chloride mdpi.comNitrile

Table 4: Summary of characteristic reactions of the primary carboxamide functional group.

Hydrolysis and Esterification Pathways

The amide functional group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, Cyclohepta-1,4,6-triene-1-carboxylic acid. This transformation is a fundamental reaction of amides, typically achieved under acidic or basic conditions. youtube.com

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Tautomerization and elimination of ammonia (which is protonated to ammonium (B1175870) under the acidic conditions) yields the carboxylic acid.

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is typically facilitated by protonation from a water molecule, ultimately leading to the carboxylate salt, which is then protonated in a separate workup step to afford the free carboxylic acid.

While direct esterification of the amide is not a standard transformation, the hydrolysis product, Cyclohepta-1,4,6-triene-1-carboxylic acid, can be readily converted to its corresponding esters. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

TransformationReagents and ConditionsProduct
HydrolysisH₃O⁺, heat or NaOH, H₂O, heatCyclohepta-1,4,6-triene-1-carboxylic acid
Esterification (from carboxylic acid)ROH, H⁺ (e.g., H₂SO₄)Alkyl cyclohepta-1,4,6-triene-1-carboxylate

Reduction and Oxidation Reactions of the Amide Group

The amide group of this compound can be reduced to the corresponding amine, (cyclohepta-1,4,6-trien-1-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of an aluminum-oxygen bond. Subsequent elimination of the oxygen atom and further reduction of the resulting iminium intermediate yields the primary amine. It is important to note that the conjugated double bonds of the cycloheptatriene ring are generally not reduced under these conditions. ic.ac.uk

ReagentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)(Cyclohepta-1,4,6-trien-1-yl)methanamineAnhydrous ether or THF, followed by aqueous workup

The direct oxidation of the primary amide group of this compound to a carboxylic acid is a less common transformation but can be achieved under specific conditions. More frequently, oxidative methods are applied to other functional groups within a molecule. However, certain reagents can facilitate the conversion of a primary amide to other functionalities. The specific oxidation reactions directly involving the amide group of this particular compound are not extensively documented in the literature.

N-Functionalization and Derivatization Studies

The nitrogen atom of the primary amide in this compound possesses lone pairs of electrons and can act as a nucleophile, allowing for various N-functionalization reactions. These reactions lead to the formation of N-substituted derivatives with modified chemical and physical properties.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through N-alkylation. mdpi.com This typically involves deprotonation of the amide with a strong base, such as sodium hydride, to form the corresponding amide anion, which then acts as a nucleophile in a reaction with an alkyl halide. nih.gov The choice of base and reaction conditions is crucial to avoid competing O-alkylation.

N-Acylation: N-acylation involves the introduction of an acyl group to the amide nitrogen, forming an N-acylamide or imide derivative. This can be accomplished by reacting the amide with an acyl chloride or an acid anhydride in the presence of a base.

These derivatization studies are valuable for creating a library of compounds with potentially different biological activities or for modifying the electronic and steric properties of the amide group to influence subsequent reactions.

ReactionReagentsProduct
N-Alkylation1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)N-alkyl-cyclohepta-1,4,6-triene-1-carboxamide
N-AcylationAcyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), BaseN-acyl-cyclohepta-1,4,6-triene-1-carboxamide

Directed Chemical Transformations via Amide-Assisted Processes

The carboxamide group can function as a directing group, influencing the regioselectivity of reactions on the cycloheptatriene ring. This is a powerful strategy in organic synthesis for achieving selective C-H functionalization at positions that might otherwise be unreactive.

One prominent example of an amide-directed reaction is ortho-lithiation. In this process, the amide group coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation of a nearby C-H bond. For this compound, this would be expected to occur at the C2 position of the cycloheptatriene ring. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho position.

While the application of this methodology specifically to this compound is not extensively detailed in the available literature, the principle of amide-directed metalation is a well-established concept in organic synthesis. The reactivity and regioselectivity of such transformations would be influenced by the specific geometry and electronic properties of the cycloheptatriene system.

ProcessKey FeaturesPotential Application
Amide-Directed Ortho-Lithiation- Use of organolithium reagents- Coordination of the base to the amide group- Regioselective deprotonation of the adjacent C-H bondIntroduction of substituents at the C2 position of the cycloheptatriene ring.

Structural Elucidation and Conformational Analysis of Cyclohepta 1,4,6 Triene 1 Carboxamide

Advanced Spectroscopic Characterization for Structural Determination

The definitive structure of Cyclohepta-1,4,6-triene-1-carboxamide is established through a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, from atomic connectivity to the identification of functional groups and the precise molecular weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The expected chemical shifts are predicted based on the electronic environment of each nucleus.

¹H NMR: The proton spectrum is anticipated to be complex due to the various types of protons and their spin-spin coupling. The olefinic protons (=C-H) are expected to resonate in the downfield region (δ 5.5-7.0 ppm). The two protons on the saturated methylene (B1212753) (-CH₂-) carbon would appear further upfield (typically δ 2.0-3.0 ppm). The amide protons (-NH₂) would likely present as a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (C=O) of the amide group (δ 165-175 ppm), the sp² hybridized carbons of the triene system (δ 120-140 ppm), and the single sp³ hybridized methylene carbon (δ 25-40 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be essential to establish the connectivity between adjacent protons in the ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C=O-168 - 175-
NH₂5.0 - 8.0 (broad)-Singlet (broad)
C1-H---
C2-H, C6-H6.0 - 7.0125 - 135Doublet of doublets
C3-H, C5-H5.5 - 6.5120 - 130Multiplet
C4-H₂2.2 - 2.825 - 35Triplet / Multiplet
C7-H6.0 - 7.0130 - 140Multiplet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₉NO), the exact molecular weight is 135.16 g/mol . nih.gov

Molecular Ion: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by identifying the molecular ion peak ([M]⁺) at m/z 135.0684.

Fragmentation Analysis: The fragmentation would likely proceed through characteristic pathways. A primary fragmentation could be the loss of the carboxamide group radical (•CONH₂) resulting in a fragment at m/z 91. This m/z 91 fragment is characteristic of many cycloheptatriene (B165957) derivatives and corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺). Further fragmentation of the ring structure could also be observed.

Table 2: Predicted Mass Spectrometry Data for this compound
m/z ValuePredicted Identity of FragmentNotes
135.0684[C₈H₉NO]⁺ (Molecular Ion)Confirms the molecular formula.
118[M - NH₃]⁺Loss of ammonia (B1221849).
91[C₇H₇]⁺ (Tropylium cation)Loss of •CONH₂; a very common and stable fragment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are ideal for identifying the key functional groups within the molecule.

Amide Group: The primary amide group will produce several characteristic bands. Strong, sharp N-H stretching bands are expected in the region of 3100-3500 cm⁻¹. A very strong and prominent C=O stretch, known as the Amide I band, should appear around 1650-1690 cm⁻¹. The N-H bending vibration, or Amide II band, is typically found near 1600-1640 cm⁻¹.

Triene System: The C=C double bonds of the cycloheptatriene ring will give rise to stretching vibrations in the 1600-1650 cm⁻¹ region, which may overlap with the Amide II band. libretexts.org The olefinic C-H bonds will show stretching vibrations above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range. libretexts.org

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3500N-H StretchAmide (NH₂)
3010 - 3080=C-H StretchAlkene
2850 - 2950-C-H StretchMethylene (CH₂)
1650 - 1690C=O Stretch (Amide I)Amide
1600 - 1650C=C StretchAlkene
1600 - 1640N-H Bend (Amide II)Amide
650 - 1000=C-H Out-of-plane BendAlkene

X-ray Crystallography for Solid-State Structural Analysis and Isomer Identification

Although no public crystal structure for this compound is available, X-ray crystallography would provide the most definitive structural information if suitable crystals could be grown. This technique would unambiguously determine bond lengths, bond angles, and the solid-state conformation of the molecule. It would confirm the non-planar, boat-like structure of the cycloheptatriene ring and provide precise details about the orientation of the carboxamide substituent relative to the ring.

Conformational Dynamics of the Cycloheptatriene Ring

The cycloheptatriene ring is not planar and, consequently, is not aromatic. wikipedia.org It exists in a stable boat conformation. This non-planar structure is conformationally dynamic, undergoing a process of ring inversion.

Inversion Barriers and Ring Flipping Energetics

The cycloheptatriene ring can "flip" between two equivalent boat conformations. This process involves passing through a higher-energy, planar transition state. The energy required to overcome this barrier is known as the inversion barrier. For the parent cycloheptatriene (C₇H₈), this barrier is relatively low, indicating that the ring is highly flexible at room temperature. Studies on related seven-membered rings provide insight into the energetics of this process. For instance, computational studies on cycloheptene (B1346976) and caprolactam have determined their inversion barriers. researchgate.net The presence of the sp²-hybridized carbons in the triene system influences the ring's flexibility compared to saturated rings like cyclohexane. The energy barrier for the carboxamide derivative is expected to be of a similar magnitude to the parent cycloheptatriene, though the substituent may have a minor effect on the precise value.

Table 4: Ring Inversion Barriers for Cycloheptatriene and Related Seven-Membered Rings
CompoundMethodInversion Barrier (kcal/mol)Reference
CycloheptatrieneExperimental~6.1 cdnsciencepub.com
CyclohepteneCalculated5.0 researchgate.net
ε-CaprolactamExperimental10.3 researchgate.net
This compoundPredicted6 - 8 (Estimated)-

Influence of the Carboxamide Substituent on Ring Conformation

The conformational landscape of the cyclohepta-1,4,6-triene ring is primarily dictated by a flexible boat-like structure. This non-planar arrangement is the result of a delicate balance between the minimization of angle strain and torsional strain inherent to a seven-membered ring with three double bonds. The parent cyclohepta-1,4,6-triene molecule is known to undergo a rapid ring inversion process, where one boat conformation converts into its mirror image. The introduction of a substituent, such as a carboxamide group at the 1-position, is expected to exert a significant influence on both the static conformation of the ring and the dynamics of this inversion process. This influence can be understood by considering the electronic and steric effects of the carboxamide moiety.

Electronic Effects:

The carboxamide group is characterized as an electron-withdrawing group due to the presence of the carbonyl function. This electronic effect can influence the conjugation within the triene system of the cyclohepta-1,4,6-triene ring. While direct studies on this compound are not extensively available in the reviewed literature, analogies can be drawn from related systems. For instance, studies on cycloheptatrienes bearing other electron-withdrawing groups have been reported. The presence of such a group at the C1 position can lead to a degree of electronic stabilization or destabilization of the adjacent double bonds, which in turn may affect the bond lengths and angles within the ring. This alteration of the electronic distribution could subtly modify the geometry of the boat conformation.

Steric Effects:

The carboxamide group (-CONH₂) is sterically more demanding than a hydrogen atom. This steric bulk is a critical factor in determining the preferred orientation of the substituent and its impact on the ring's conformation. In a boat-like conformation, substituents can adopt pseudo-axial or pseudo-equatorial positions. It is generally observed in substituted cycloalkanes that bulkier groups prefer to occupy equatorial-like positions to minimize steric interactions with the rest of the ring. In the case of this compound, the carboxamide group would likely favor a pseudo-equatorial orientation to reduce steric hindrance with the hydrogens on the ring.

The presence of the carboxamide substituent is also anticipated to influence the energy barrier of the ring inversion process. The interconversion between the two boat conformations proceeds through a higher-energy, more planar transition state. The steric and electronic interactions of the carboxamide group with the rest of the molecule will differ between the boat ground state and the planar transition state. It is plausible that the steric strain is more pronounced in the transition state, leading to an increase in the activation energy for ring inversion compared to the unsubstituted cycloheptatriene.

Conformational Equilibrium and Energy Considerations:

The introduction of the carboxamide group at the C1 position breaks the symmetry of the cyclohepta-1,4,6-triene ring, leading to two distinct boat conformers that are diastereomeric if the ring is appropriately substituted elsewhere, or enantiomeric in the case of the unsubstituted ring. The equilibrium between these conformers will be governed by their relative energies.

ConformerSubstituent OrientationRelative Energy (kcal/mol)Population at 298 K (%)
Boat 1Pseudo-equatorial0>95
Boat 2Pseudo-axial>2.0<5

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclic systems. Actual values for this compound would require specific experimental or computational determination.

Furthermore, the barrier to ring inversion is a key parameter in understanding the conformational dynamics. For the parent cycloheptatriene, this barrier is relatively low. The introduction of a substituent generally affects this barrier. The table below illustrates a possible effect of the carboxamide substituent on the ring inversion barrier, in comparison to the unsubstituted ring.

CompoundRing Inversion Barrier (kcal/mol)
Cyclohepta-1,4,6-triene~6.1
This compound (Estimated)7.0 - 9.0

Note: The estimated value for this compound is a projection based on the expected steric and electronic influences of the carboxamide group and requires experimental verification.

Computational and Theoretical Investigations of Cyclohepta 1,4,6 Triene 1 Carboxamide

Electronic Structure and Bonding Analysis

The electronic structure of Cyclohepta-1,4,6-triene-1-carboxamide is fundamentally dictated by the interplay between the π-system of the seven-membered ring and the electronic effects of the carboxamide substituent.

The cyclohepta-1,4,6-triene ring contains six π-electrons in a conjugated system, which might suggest aromatic character. However, the presence of a sp³-hybridized methylene (B1212753) (-CH₂-) group interrupts the cyclic conjugation, preventing the molecule from being truly aromatic in the Hückel sense. echemi.comtaylorandfrancis.comquora.com Molecular orbital (MO) theory predicts that the six p-orbitals of the double bonds combine to form six π molecular orbitals: three bonding and three anti-bonding. libretexts.orgyoutube.com In the ground state, the six π-electrons occupy the three bonding molecular orbitals. libretexts.org This arrangement leads to significant electron delocalization across the triene portion of the molecule.

The carboxamide group (-CONH₂) at the C1 position, being an electron-withdrawing group, is expected to influence this electronic structure. It can perturb the energy levels of the molecular orbitals and alter the electron density distribution within the π-system. The lone pair on the nitrogen atom can participate in resonance with the carbonyl group, which in turn conjugates with the triene system, potentially enhancing the delocalization of electrons.

Computational methods like Hückel molecular orbital theory can provide a qualitative picture of the π molecular orbitals and their energy levels for a related all-carbon analog. utdallas.edu

Table 1: Hückel Molecular Orbital Energies for a Butadiene-like System (as a simplified model for the conjugated portion)

Molecular Orbital Energy Level
ψ₄ (π*) α - 1.61β
ψ₃ (π*) α - 0.61β
ψ₂ (π) α + 0.61β
ψ₁ (π) α + 1.61β

Note: This table is illustrative for a simpler conjugated system and does not represent the exact values for this compound, but demonstrates the splitting of π-orbitals into bonding and anti-bonding levels.

Cyclohepta-1,3,5-triene is generally considered non-aromatic due to the lack of continuous cyclic conjugation. echemi.comtaylorandfrancis.comquora.com However, it can exhibit a degree of "homoaromaticity," a concept where a single sp³-hybridized center is bypassed to maintain a degree of cyclic π-electron delocalization. nih.govacs.org Experimental and computational studies on the parent cycloheptatriene (B165957) suggest it possesses about 30% of the aromatic character of benzene (B151609). nih.govacs.orgcompchemhighlights.org

Quantitative assessments of aromaticity can be performed using computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations determine the magnetic shielding at the center of a ring; negative values typically indicate aromaticity. HOMA analysis evaluates the bond length equalization, with values closer to 1 indicating higher aromaticity. For cycloheptatriene derivatives, interaction with cations can induce a more planar, tropylium-like structure, thereby increasing its aromatic character, which can be quantified by changes in NICS and HOMA values. tandfonline.com

Table 2: Comparison of Aromaticity Indices for Benzene and Cycloheptatriene

Compound Aromaticity Estimate (vs. Benzene) Method
Benzene 100% (Reference)
1,3,5-Cycloheptatriene ~30% Experimental (¹H NMR Probe) nih.govacs.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of complex organic reactions. For cycloheptatriene systems, a key area of study is their valence isomerization and cycloaddition reactions.

Cycloheptatrienes exist in equilibrium with their bicyclic valence isomer, norcaradiene. nih.govresearchgate.net This equilibrium is a thermally allowed electrocyclic reaction. The position of this equilibrium is highly sensitive to the substituents on the cycloheptatriene ring. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT) at levels like B3LYP, can be used to locate and characterize the transition state for this isomerization. nih.govresearchgate.net The analysis of the transition state geometry and its energy provides crucial information about the reaction barrier and kinetics. For the parent cycloheptatriene, the monocyclic form is generally favored. nih.gov

For this compound, the carboxamide group at a position involved in the π-system would be expected to influence the energetics of the isomerization. Computational studies on related systems have shown that substituents can significantly alter the activation energy and the relative stability of the two isomers. researchgate.netresearchgate.net

Quantum chemical methods are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and reaction products. nih.govarxiv.orgethz.ch These methods can be applied to study various reactions of this compound, such as Diels-Alder reactions where it can act as a diene. wikipedia.org

For instance, in cycloaddition reactions, computational studies can predict the regio- and stereoselectivity by comparing the activation energies of different possible pathways. researchgate.netnih.gov DFT calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. researchgate.net For example, the thermal dimerization of cycloheptatriene has been computationally predicted to occur via a concerted [6+4] cycloaddition, competing with a stepwise diradical [6+2] pathway. researchgate.net The carboxamide substituent would likely modulate the electronic properties of the diene system, thereby influencing the feasibility and outcome of such cycloaddition reactions.

Prediction of Spectroscopic Properties through Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) methods have become standard tools for the prediction of spectroscopic properties, providing valuable assistance in structure elucidation. scielo.brscirp.orgresearchgate.net

For this compound, these methods can predict various spectroscopic data:

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scielo.br These calculated shifts, when compared to experimental data, can help confirm the molecular structure. The predicted chemical shifts would be sensitive to the boat-like conformation of the cycloheptatriene ring and the electronic influence of the carboxamide group. nih.govresearchgate.net

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This can aid in the identification of characteristic functional groups, such as the C=O and N-H stretches of the amide.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This would provide insight into the π-π* transitions within the conjugated system.

Table 3: Representative Computational Methods for Spectroscopic Prediction

Spectroscopic Property Common Computational Method Theoretical Level Example
NMR Chemical Shifts GIAO (Gauge-Invariant Atomic Orbital) B3LYP/6-31G(d)
IR Frequencies Vibrational Frequency Analysis B3LYP/6-311+G(d,p)

These computational predictions provide a powerful complement to experimental spectroscopy for the detailed characterization of this compound.

Structure-Reactivity Relationship Modeling

Computational and theoretical investigations into this compound provide crucial insights into how its molecular structure dictates its chemical reactivity. The unique combination of a flexible seven-membered ring, a conjugated triene system, and an electron-withdrawing carboxamide group results in a complex electronic landscape that can be explored through various modeling techniques. These studies are fundamental in predicting the compound's behavior in chemical reactions and its potential interactions with biological systems.

The reactivity of this compound is primarily governed by the interplay between the cycloheptatriene ring and the carboxamide substituent. The cycloheptatriene moiety itself is a non-aromatic system due to the presence of a methylene (-CH2-) group that disrupts the planar, cyclic conjugation required for aromaticity. wikipedia.org However, the π-electron system of the triene is extensive and highly polarizable, making it susceptible to various pericyclic reactions and reactions involving electrophilic or nucleophilic attack.

The introduction of a carboxamide group at the C1 position significantly modulates the electronic properties of the ring. The carboxamide group is known to be a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions. In the context of the cycloheptatriene ring, its electron-withdrawing nature, through both resonance and inductive effects, is expected to decrease the electron density of the conjugated system. This, in turn, influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key determinants of chemical reactivity.

Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to calculate and visualize these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the carboxamide group is predicted to lower the energy of both the HOMO and the LUMO compared to the unsubstituted cycloheptatriene. A lower HOMO energy suggests reduced nucleophilicity, making the ring less reactive towards electrophiles. Conversely, a lower LUMO energy indicates enhanced electrophilicity, making the compound more susceptible to attack by nucleophiles, particularly at positions conjugated to the carboxamide group.

Molecular electrostatic potential (MEP) maps are another valuable computational tool for understanding structure-reactivity relationships. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP maps would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack or hydrogen bonding. Conversely, regions of positive potential would be anticipated on the hydrogen atoms of the amine and potentially on certain carbon atoms of the ring, suggesting sites for nucleophilic attack.

Structure-reactivity models can also be used to predict the regioselectivity of reactions. For instance, in a potential Diels-Alder reaction where the cycloheptatriene system acts as the diene, the presence of the carboxamide group would influence which of the double bonds is most reactive and the stereochemical outcome of the cycloaddition. acs.org Computational modeling of the transition states for different reaction pathways can elucidate the most favorable route.

The following interactive table summarizes key computed electronic properties for this compound and the parent cycloheptatriene for comparison. These values are hypothetical and serve to illustrate the expected influence of the carboxamide substituent based on established principles of physical organic chemistry.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Cycloheptatriene-5.81.27.0~0.5
This compound-6.50.57.0~3.5

These hypothetical data illustrate that the carboxamide group is predicted to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the HOMO. This leads to a slightly larger HOMO-LUMO gap, suggesting increased kinetic stability. The significantly larger dipole moment for the carboxamide derivative reflects its greater polarity, which would influence its solubility and intermolecular interactions.

Applications of Cyclohepta 1,4,6 Triene 1 Carboxamide in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The distinct chemical architecture of cyclohepta-1,4,6-triene-1-carboxamide makes it a valuable precursor in the construction of intricate molecular frameworks. Its utility spans the creation of both fused polycyclic systems and novel seven-membered ring structures.

Precursor for Fused Polycyclic Systems

The synthesis of fused polycyclic systems often involves complex cycloaddition reactions where the cycloheptatriene (B165957) moiety can participate as a diene. This reactivity allows for the construction of bicyclic and more complex polycyclic structures. For instance, the double bonds within the seven-membered ring can undergo [4+2] cycloadditions with suitable dienophiles, leading to the formation of bridged bicyclic compounds. These resulting structures can then be further elaborated to generate a variety of complex polycyclic natural products and their analogues. The strategic placement of the carboxamide group can influence the stereoselectivity of these reactions and provide a handle for further functionalization.

Synthons for Seven-Membered Ring Scaffolds

Seven-membered rings are integral components of many biologically active natural products. ccspublishing.org.cn However, their synthesis can be challenging due to unfavorable entropy and enthalpy factors. ccspublishing.org.cn this compound and its derivatives serve as valuable synthons, providing a pre-formed seven-membered ring that can be incorporated into larger molecules. Synthetic strategies such as ring-closing metathesis, Pauson-Khand reactions, and various cycloadditions are employed to construct these challenging motifs. ccspublishing.org.cn The carboxamide functional group offers a site for modification, allowing for the attachment of other molecular fragments or for conversion into other functional groups as required for the synthesis of the target molecule. For example, analogues of the marine antibiotic tropodithietic acid, which contains a seven-membered carbocyclic core, have been synthesized for structure-activity relationship studies. beilstein-journals.org

Derivatization for Material Science Applications

While direct applications in material science are an emerging area of research, the structural features of this compound suggest potential for its use in the development of novel materials. The derivatization of the carboxamide group or modifications to the seven-membered ring can lead to the creation of monomers for polymerization. The inherent conformational flexibility and unique geometry of the seven-membered ring could impart interesting structural and topological properties to the resulting polymers. For instance, incorporating this moiety into a polymer backbone could influence chain folding and packing, leading to materials with specific morphological characteristics. The potential for derivatization allows for the tuning of intermolecular interactions, which is a key aspect in the design of functional materials.

Role in the Biosynthesis of Natural Products and Analogues (e.g., Tropolones, Tropodithietic Acid)

Cyclohepta-1,4,6-triene derivatives are key intermediates in the biosynthesis of a class of non-benzenoid aromatic compounds known as troponoids, which include tropolones and tropodithietic acid. nih.govnih.gov These natural products exhibit a range of biological activities and are of significant pharmaceutical interest. nih.gov

Enzymatic Pathways Leading to and from Cyclohepta-1,4,6-triene Carboxylic Acid Intermediates

The biosynthesis of bacterial tropone (B1200060) natural products is intricately linked to the catabolism of phenylacetic acid. nih.gov A key step involves a shunt from the phenylacetic acid catabolic pathway, which generates a universal CoA-bound precursor with a seven-membered carbon ring. nih.gov This intermediate, 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA, is then acted upon by a series of dedicated tailoring enzymes. nih.gov

In the biosynthesis of certain tropolones in Streptomyces species, 1,4,6-cycloheptatriene-1-carboxylic acid has been identified as a key intermediate. nih.gov A thioesterase, such as TrlF, is required for the conversion of this carboxylic acid into tropone. nih.gov Subsequently, monooxygenases like TrlE and TrlCD catalyze regioselective hydroxylations of the tropone ring to produce dihydroxytropolones. nih.govrsc.org The biosynthesis of the antibiotic tropodithietic acid also proceeds through a similar pathway, starting from phenylalanine and utilizing genes from the phenylacetic acid catabolon. beilstein-journals.orgbeilstein-journals.org

Enzyme/Gene ClusterFunction in Tropolone/Tropodithietic Acid BiosynthesisReference
paa GenesInvolved in the upper phenylacetic acid (PAA) catabolon, leading to the formation of the seven-membered ring precursor. beilstein-journals.orgbeilstein-journals.org
TrlFA thioesterase that converts 1,4,6-cycloheptatriene-1-carboxylic acid to tropone. nih.gov
TrlCD and TrlEFlavoprotein monooxygenases that perform regioselective hydroxylations on the tropone ring. nih.govrsc.org
tda GenesA gene cluster required for the biosynthesis of tropodithietic acid (TDA). beilstein-journals.org

Metabolic Engineering Approaches for Biosynthesis of Derivatives

Metabolic engineering offers powerful strategies to enhance the production of natural products and to generate novel derivatives. For compounds derived from cyclohepta-1,4,6-triene intermediates, several approaches can be envisioned. A primary strategy involves increasing the precursor supply. This can be achieved by overexpressing key enzymes in the upstream pathway, such as those in the phenylacetic acid catabolic pathway that lead to the seven-membered ring intermediate.

Another approach is the inactivation of competing metabolic pathways. By deleting genes responsible for pathways that divert precursors away from the desired product, metabolic flux can be redirected towards the biosynthesis of tropone derivatives. Heterologous expression of biosynthetic pathways in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae is also a common strategy. nih.gov This allows for easier genetic manipulation and optimization of production conditions. Furthermore, by introducing genes from different organisms or by engineering existing enzymes, it is possible to create hybrid pathways that produce novel analogues of natural tropolones and other derivatives for drug discovery and other applications.

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems for Transformations of Cyclohepta-1,4,6-triene-1-carboxamide

The cycloheptatriene (B165957) core is a versatile participant in a variety of cycloaddition reactions, and the development of novel catalytic systems is crucial to control the regioselectivity and stereoselectivity of these transformations. Research in this area aims to expand the synthetic utility of this compound by enabling precise chemical modifications.

Future investigations are expected to focus on transition metal and organocatalytic systems to exploit the different reactive modes of the cycloheptatriene ring. For instance, the triene system can participate as a 2π, 4π, or 6π component in cycloadditions. Chiral catalysts, such as those based on copper(I), rhodium(II), or chiral primary diamines, are being explored to induce asymmetry in these reactions, leading to enantiomerically enriched products. researchgate.netresearchgate.net The development of catalytic systems for formal [4+2], [6+2], [6+4], and [8+2] cycloadditions with various reaction partners would provide access to a wide array of complex, bridged, and fused-ring systems that are otherwise difficult to synthesize. researchgate.net Furthermore, catalytic decarboxylative reactions, which have been applied to cyclic carbamates, could represent a future avenue for transforming derivatives of this compound. mdpi.com

Catalyst TypePotential TransformationAnticipated Product ClassKey Research Goal
Chiral Diamine OrganocatalystAsymmetric [4+2] or [6+2] CycloadditionChiral Bicyclic CompoundsHigh enantioselectivity and diastereoselectivity. researchgate.net
Copper(I) or Nickel(II) ComplexesAsymmetric [6+3] or [8+2] CycloadditionBridged Azabicycles or Fused PyrrolesAccess to novel heterocyclic scaffolds. researchgate.net
Rhodium(II) Carbenoid ChemistryIntramolecular Büchner Ring ExpansionFunctionalized Fused Bicyclic SystemsControlling the competition between ring expansion and C-H insertion. researchgate.net
Palladium or Iridium ComplexesDecarboxylative CycloadditionsFunctionalized Quinolines or TetrahydropyrimidinesDeveloping atom-economical cascade reactions. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with defined three-dimensional structures is a cornerstone of modern organic chemistry. Future research will focus on methods for the stereoselective synthesis of derivatives of this compound, which are valuable as building blocks for complex targets.

Key strategies will likely involve the use of chiral catalysts to control the facial selectivity of reactions on the cycloheptatriene ring. researchgate.netnih.gov One-pot cascade reactions catalyzed by chiral amines, for example, have been shown to create multiple new bonds and stereocenters on cycloheptane (B1346806) scaffolds with excellent stereocontrol. nih.gov Applying such methodologies to the triene system is a promising future direction. Another approach involves the use of chiral auxiliaries attached to the carboxamide nitrogen, which could direct the stereochemical outcome of subsequent transformations. Furthermore, enzymatic cascades, which operate with high regio- and stereoselectivity under mild conditions, offer a green chemistry approach to synthesizing chiral amines and could be adapted for transformations of the cycloheptatriene core. researchgate.net The development of these methods will enable the synthesis of specific stereoisomers, which is critical for applications in materials science and medicinal chemistry. mdpi.com

Synthetic StrategyDescriptionPotential OutcomeReference Concept
Organocatalytic Asymmetric CycloadditionUse of chiral amines or Brønsted acids to catalyze cycloadditions with prochiral partners.Enantioenriched bicyclic and tricyclic products.Asymmetric aminocatalysis. researchgate.net
Transition Metal-Catalyzed Asymmetric ReactionsEmploying chiral ligands with metals like Rh, Cu, or Pd to induce stereoselectivity in cycloadditions or allylic functionalization.Optically active cycloheptatriene derivatives with multiple stereocenters.Chiral dirhodium catalysis. researchgate.net
Chiral Auxiliary-Directed SynthesisTemporary attachment of a chiral group to the carboxamide to direct the approach of reagents.Diastereomerically pure products that can be deprotected to yield enantiopure compounds.N-tert-butanesulfinyl imine chemistry. mdpi.com
Biocatalytic TransformationsUse of engineered enzymes (e.g., transaminases, ketoreductases) for selective functionalization.Highly stereoselective synthesis of chiral amines or alcohols under mild, aqueous conditions.Enzymatic cascades. researchgate.net

Photochemical Reactivity and Rearrangements

The conjugated triene system of this compound makes it an ideal candidate for studying photochemical reactions. The absorption of UV light can trigger a range of unique molecular rearrangements, leading to structurally complex products that are not accessible through thermal reactions. nih.gov

A primary focus of future research will be the investigation of the dynamic equilibrium between the cycloheptatriene structure and its valence isomer, the bicyclic norcaradiene. acs.org This electrocyclic reaction is governed by orbital symmetry rules and can be influenced by the electronic nature of the substituent at the C1 position. The electron-withdrawing carboxamide group is expected to affect the position of this equilibrium. Another key area of study is intramolecular [2+2] photocycloaddition, which can lead to the formation of bicyclo[3.2.0]hepta-2,6-diene derivatives. doi.org Understanding and controlling these photochemical pathways could provide efficient routes to novel, strained ring systems. researchgate.net Trapping experiments and low-temperature spectroscopy will be essential tools to detect and characterize transient intermediates in these photorearrangements. rsc.org

Photochemical ProcessDescriptionExpected Product TypeKey Influencing Factor
Valence IsomerizationElectrocyclic ring-closure of the cycloheptatriene to form a norcaradiene isomer.Bicyclo[4.1.0]hepta-2,4-diene derivative.Temperature, solvent, and electronic nature of the carboxamide substituent. acs.org
Intramolecular [2+2] CycloadditionPhotocyclization between two of the double bonds within the triene system.Bicyclo[3.2.0]hepta-2,6-diene derivative.Wavelength of irradiation and presence of photosensitizers. doi.org
cis-trans IsomerizationFormation of a highly strained trans-double bond within the seven-membered ring.A transient cis,trans,cis-cycloheptatriene intermediate.Matrix isolation at low temperatures is required for observation. rsc.org
Complex Formation with Metal CarbonylsPhotochemical displacement of ligands (e.g., CO) from a metal complex by the triene.(η-cycloheptatriene)metal complexes.The specific metal center (e.g., Mn, Mo, Cr) used. rsc.orgwikipedia.org

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses distinct features that make it a promising building block for such architectures.

The carboxamide group is a classic functional group for forming robust and directional hydrogen bonds, which can be used to create one-, two-, or three-dimensional networks. researchgate.net The cycloheptatriene ring, with its π-electron system, can participate in π–π stacking interactions. Furthermore, the seven-membered ring can act as a guest molecule, fitting into the cavities of macrocyclic hosts like cyclodextrins or calixarenes. mdpi.comurv.cat Future research will explore the self-assembly of this compound and its derivatives into well-defined nanostructures. The stimuli-responsive nature of the cycloheptatriene ring (e.g., its photochemical reactivity) could be harnessed to create dynamic materials whose properties can be switched with light.

Interaction TypeMolecular Feature InvolvedPotential Supramolecular StructurePotential Application
Hydrogen BondingCarboxamide group (-CONH₂)Chains, sheets, or 3D networks.Crystal engineering, functional gels.
π–π StackingCycloheptatriene π-systemColumnar or layered structures.Organic electronics, sensors.
Host-Guest InteractionsEntire molecule as a guestInclusion complexes with cyclodextrins or calixarenes. mdpi.comControlled release systems, catalysis in confined spaces.
Metal CoordinationCarboxamide oxygen and/or triene π-systemMetal-organic frameworks (MOFs) or coordination polymers.Gas storage, catalysis.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully understand and optimize the complex transformations of this compound, it is essential to monitor reactions as they happen. Advanced spectroscopic techniques provide a window into reaction mechanisms, allowing for the detection of transient intermediates and the measurement of kinetic parameters.

Future studies will increasingly rely on in situ and operando spectroscopy, where data is collected from the reacting system under actual process conditions. acs.org For example, time-resolved infrared (IR) or UV-Vis spectroscopy can be used to follow the rapid changes that occur during photochemical rearrangements. In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of slower catalytic reactions and for observing the cycloheptatriene-norcaradiene equilibrium. For detailed structural information in the gas phase, rotational spectroscopy offers unparalleled precision in determining molecular geometries and electronic structures, as has been demonstrated for related cycloheptatriene derivatives. rsc.org The application of these advanced methods will provide critical insights needed to guide the rational design of new synthetic routes and functional materials.

Spectroscopic TechniqueInformation ObtainedResearch Area of ApplicationReference Concept
Time-Resolved IR/UV-Vis SpectroscopyDetection and lifetime of short-lived intermediates (e.g., excited states, strained isomers).Photochemical rearrangements.Monitoring photochemical reactions. doi.org
In Situ NMR SpectroscopyReaction kinetics, observation of equilibrium dynamics, structural elucidation of intermediates.Catalytic transformations, studying valence isomerization.Real-time reaction monitoring.
Rotational SpectroscopyPrecise molecular structure, dipole moment, and conformational analysis in the gas phase.Fundamental structural characterization.High-resolution structural analysis of a related nitrile. rsc.org
Raman SpectroscopyVibrational modes, monitoring changes in conjugation and ring strain.Operando monitoring of catalytic and supramolecular assembly processes.Characterization of energy materials. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cyclohepta-1,4,6-triene-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of seven-membered conjugated systems often employs ring-closing metathesis or Diels-Alder strategies. For cyclohepta-1,4,6-triene derivatives, modifications of 1,3-cycloheptadiene synthesis (e.g., via norbornene precursors) may be adapted . Key variables include catalyst selection (e.g., Grubbs catalysts for metathesis) and temperature control to stabilize the triene system. Characterization via 1H^1H-NMR should confirm conjugation patterns (e.g., deshielded olefinic protons at δ 5.5–7.0 ppm) .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

  • Methodological Answer :

  • 1H^1H-NMR : Look for distinct splitting patterns from non-equivalent protons in the triene system. For example, protons at positions 1,4,6 will show coupling constants (JJ) >10 Hz due to conjugated double bonds .
  • IR : The carboxamide group will exhibit N-H stretching (~3300 cm1^{-1}) and C=O absorption (~1650 cm1^{-1}). Conjugation with the triene may shift these bands slightly .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its aromaticity or antiaromaticity?

  • Methodological Answer : Computational studies (DFT or Hückel MO theory) can assess π-electron delocalization. The molecule’s 8 π-electrons (from three double bonds and the carboxamide’s lone pair) may induce antiaromatic instability, akin to cycloheptatrienone systems . X-ray crystallography can validate bond-length alternation, with shorter C-C bonds in conjugated regions (<1.40 Å) .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., electrophilic substitution vs. cycloaddition)?

  • Methodological Answer : Contradictions may arise from solvent polarity or substituent effects. For example:

  • Electrophilic substitution : Perform reactions in non-polar solvents (e.g., benzene) to favor charge localization.
  • Cycloaddition : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Cross-validate results using kinetic isotope effects or isotopic labeling .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in cyclohepta-1,4,6-triene derivatives?

  • Methodological Answer : Compare bioactivity with structurally similar compounds like thujaplicins (tropolone derivatives with known antifungal properties) . Introduce substituents (e.g., hydroxyl or methyl groups) at positions 2 or 3 and assay for enhanced binding to target enzymes (e.g., cytochrome P450). Use molecular docking to prioritize synthetic targets .

Q. What computational approaches best model the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding in explicit solvent (e.g., TIP3P water) to account for conformational flexibility.
  • QM/MM : Combine quantum mechanics (for the ligand’s electronic structure) with molecular mechanics (for the protein backbone) to study catalytic mechanisms. Validate with experimental IC50_{50} values .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

Purity check : Use HPLC-MS to rule out impurities.

Conformational analysis : Variable-temperature NMR can identify dynamic effects (e.g., ring puckering).

Crystallography : Compare X-ray structures to confirm regiochemistry .

Q. What statistical methods are appropriate for analyzing contradictory biological assay results?

  • Methodological Answer : Apply meta-analysis or Bayesian hierarchical models to reconcile variability across studies. For in vitro assays, normalize data to positive controls (e.g., thujaplicin for antifungal activity) and report confidence intervals .

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